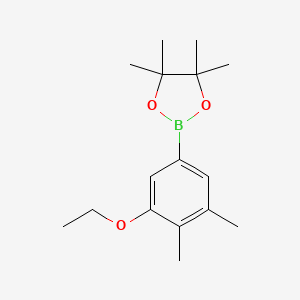![molecular formula C23H28N2O4 B2515127 Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921865-17-0](/img/structure/B2515127.png)
Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, has been achieved through a multi-step process starting from o-phenylenediamine. This process involves the formation of an N-alkylated benzimidazole 2-carboxaldehyde, which is then used to synthesize the desired compounds with good to excellent yields . Similarly, the synthesis of related heterocyclic compounds such as 1,4-benzoxazepines has been reported through Lewis acid-mediated cyclizations of benzotriazolyl derivatives . These methods could potentially be adapted for the synthesis of Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction and density functional theory (DFT) calculations. The charge distributions at different atomic sites were computed using the natural bond orbital (NBO) method, and regions of electrophilic and nucleophilic reactivity were illustrated using molecular electrostatic potential (MEP) maps . These techniques could be applied to Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate to gain insights into its molecular structure and reactivity.
Chemical Reactions Analysis
The reactivity of benzo[d]isoxazoles in gold-catalyzed cycloaddition reactions has been explored, leading to the formation of benzo[f][1,4]oxazepines . This suggests that the compound of interest may also participate in similar cycloaddition reactions, potentially expanding its chemical versatility. Additionally, the transformation of oxadiazole derivatives into triazolidine-dione derivatives indicates that the compound may undergo ring transformations under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, with a focus on their nonlinear optical (NLO) properties. Computational hyperpolarizability studies have identified some of these compounds as candidates for NLO applications . This suggests that Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate may also exhibit interesting optical properties, which could be explored further.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study explored the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, including Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate. The molecular structures of these compounds were confirmed using spectroscopic and X-ray diffraction techniques. Additionally, computational studies, including density functional theory (DFT), natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps, provided insights into the charge distributions and regions of electrophilic and nucleophilic reactivity. This compound was also identified as a candidate for nonlinear optical (NLO) applications due to its favorable hyperpolarizability properties (Almansour et al., 2016).
Agricultural Applications
- In the agricultural sector, the structural features of benzimidazole carbamate derivatives have been utilized to develop carrier systems for fungicides such as Carbendazim (MBC). These carrier systems, including solid lipid nanoparticles and polymeric nanocapsules, offer advantages like improved release profiles, reduced environmental toxicity, and enhanced transfer to the site of action. Encapsulation of fungicides in these nanoparticles has shown to modify the release profiles and reduce toxicity, providing new options for plant disease treatment and prevention (Campos et al., 2015).
Medical and Pharmacological Research
- Benzyl carbamate derivatives have shown potential in medical research, particularly in the development of anticholinesterase agents. These compounds have been assessed against human enzymes, revealing potent inhibitory effects on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The structural variations, particularly in the N-substituted groups, play a significant role in determining the potency and selectivity for AChE versus BChE, indicating their potential in treating conditions related to enzyme dysfunction (Luo et al., 2005).
Synthesis of Novel Polycyclic Systems
- Research has also focused on the synthesis of novel polycyclic systems containing benzodiazepine and isoindolinone fragments. The dehydration of certain benzodiazepinyl benzoic acids led to the formation of novel fused pentacyclic systems. X-ray diffraction confirmed the structures of these compounds, illustrating the potential of benzyl carbamate derivatives in synthesizing complex molecular architectures with potential applications in various fields of chemistry (Ukhin et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)13-25-19-12-18(10-11-20(19)29-15-23(3,4)21(25)26)24-22(27)28-14-17-8-6-5-7-9-17/h5-12,16H,13-15H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFOLQXDSKXWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)
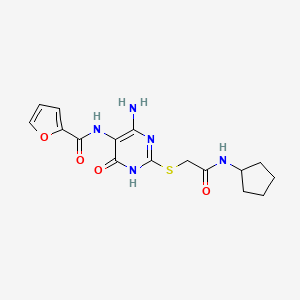
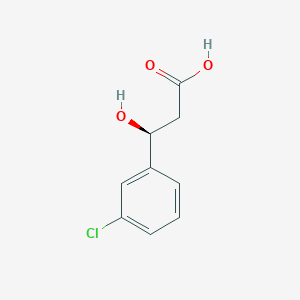
![(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)
![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)
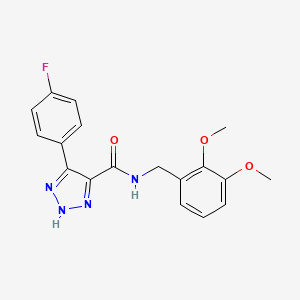
![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)
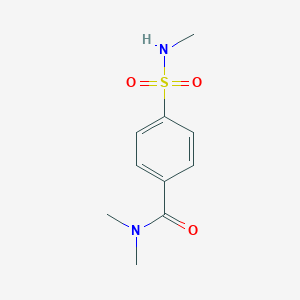
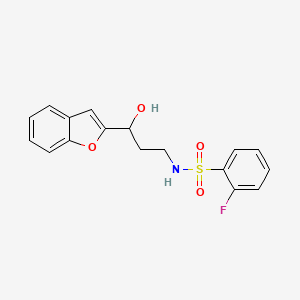
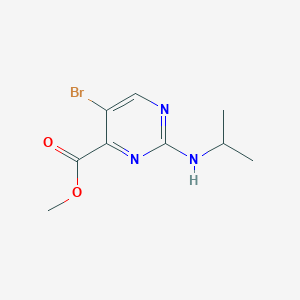
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)
